An In-depth Technical Guide to Acetophenone, 4'-(4-methyl-1-piperazinyl)- (CAS Number: 26586-55-0)
An In-depth Technical Guide to Acetophenone, 4'-(4-methyl-1-piperazinyl)- (CAS Number: 26586-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Acetophenone, 4'-(4-methyl-1-piperazinyl)-, a synthetic organic compound with the CAS number 26586-55-0. This document details its physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the existing, albeit limited, research on its biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and summarizing key data in a structured format.
Introduction
Acetophenone, 4'-(4-methyl-1-piperazinyl)- is a derivative of acetophenone featuring a 4-methyl-1-piperazinyl substituent at the para position of the phenyl ring. The incorporation of the piperazine moiety, a common pharmacophore in medicinal chemistry, suggests its potential for biological activity. Piperazine and its derivatives are known to be present in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anticancer effects. The acetophenone scaffold itself is also a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of Acetophenone, 4'-(4-methyl-1-piperazinyl)- is presented below.
| Property | Value |
| CAS Number | 26586-55-0[1] |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone[1] |
| Synonyms | p-(4-Methylpiperazino)-acetophenone, 4'-(4-Methyl-1-piperazinyl)acetophenone, Ethanone, 1-[4-(4-methyl-1-piperazinyl)phenyl]-[1] |
| Appearance | Crystalline solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like DMSO and chloroform. |
| ¹H NMR (CDCl₃) | Signals corresponding to the methyl protons of the acetyl group, the methyl protons on the piperazine ring, the methylene protons of the piperazine ring, and two distinct doublets for the para-substituted aromatic protons are expected. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, piperazine ring carbons, and the two methyl carbons are expected. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 219.1497. |
Synthesis and Characterization
The primary synthetic route to Acetophenone, 4'-(4-methyl-1-piperazinyl)- is through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
Reaction: 4-Fluoroacetophenone with 1-methylpiperazine.
Materials:
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4-Fluoroacetophenone
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1-Methylpiperazine
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Dimethyl sulfoxide (DMSO)
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Deionized water
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Sodium hydroxide (NaOH) solution (50% aqueous)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroacetophenone and an excess of 1-methylpiperazine in dimethyl sulfoxide.
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Heat the reaction mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion of the reaction, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a large volume of cold deionized water.
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Basify the aqueous solution with a 50% aqueous sodium hydroxide solution until a precipitate forms.
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Collect the solid precipitate by vacuum filtration.
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Wash the precipitate thoroughly with deionized water to remove any residual salts and impurities.
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Dry the product under vacuum to yield Acetophenone, 4'-(4-methyl-1-piperazinyl)- as a solid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 75 or 125 MHz.
Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method for this compound.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected peaks include the C=O stretch of the ketone and C-N stretching vibrations.
Biological Activities and Potential Applications
While extensive biological data for Acetophenone, 4'-(4-methyl-1-piperazinyl)- is not yet available in the public domain, the chemical scaffold suggests potential therapeutic applications. The piperazine moiety is a well-established pharmacophore known to interact with various biological targets.
Potential Anticancer Activity
Derivatives of piperazine-substituted acetophenones have been investigated for their anticancer properties. Research on related acetophenone/piperazin-2-one hybrids has indicated a mechanism of action involving the induction of DNA damage.[2] This leads to the accumulation of γH2AX and p53, key proteins in the DNA damage response pathway.[2] Furthermore, these derivatives have been shown to reduce the phosphorylation of p38 and the expression of HSP70, which are involved in cell stress responses and DNA damage repair.[2] This cascade of events can lead to cell cycle arrest in the S/G2 phase and ultimately, apoptosis of cancer cells.[2]
While these findings are for structurally related compounds, they provide a strong rationale for investigating the anticancer potential of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
Potential Signaling Pathway in Cancer
Caption: Hypothesized anticancer mechanism of action.
Potential Antimicrobial Activity
Experimental Workflows
Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Conclusion and Future Directions
Acetophenone, 4'-(4-methyl-1-piperazinyl)- is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While current research on this specific molecule is limited, studies on closely related analogs indicate promising avenues for investigation, particularly in the fields of oncology and infectious diseases.
Future research should focus on:
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Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency (IC₅₀ and MIC values).
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to develop lead compounds for further preclinical development.
This technical guide provides a solid foundation for initiating such research endeavors. The detailed protocols and summarized data are intended to streamline the initial phases of investigation into the therapeutic potential of Acetophenone, 4'-(4-methyl-1-piperazinyl)-.
References
- 1. Acetophenone, 4’-(4-methyl-1-piperazinyl)- | SIELC Technologies [sielc.com]
- 2. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]
